molecular formula C8H10BrN B1342424 2-Bromo-5-isopropylpyridine CAS No. 1142197-16-7

2-Bromo-5-isopropylpyridine

Cat. No.: B1342424
CAS No.: 1142197-16-7
M. Wt: 200.08 g/mol
InChI Key: BLQFSODNIHJIEB-UHFFFAOYSA-N
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Description

2-Bromo-5-isopropylpyridine is an organic compound with the molecular formula C8H10BrN. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a bromine atom and the hydrogen atom at the fifth position is replaced by an isopropyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-isopropylpyridine can be synthesized through several methods. One common method involves the bromination of 5-isopropylpyridine using bromine or a brominating agent under controlled conditions. Another method involves the use of dibenzo[b,d]furan-4-boronic acid pinacol ester and this compound in the presence of a palladium catalyst and potassium carbonate in tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors with appropriate safety measures to handle the bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-isopropylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-5-isopropylpyridine depends on its application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. The molecular targets and pathways involved are specific to the reactions it undergoes. For example, in Suzuki-Miyaura coupling, it interacts with palladium catalysts to form carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-isopropylpyridine is unique due to the presence of the isopropyl group, which can influence its reactivity and the types of reactions it can undergo. The steric and electronic effects of the isopropyl group can make it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

2-bromo-5-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQFSODNIHJIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299381
Record name 2-Bromo-5-(1-methylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142197-16-7
Record name 2-Bromo-5-(1-methylethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142197-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(1-methylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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